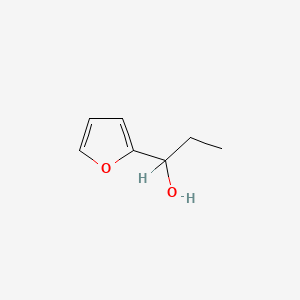

2-Furanmethanol, alpha-ethyl-

Description

The exact mass of the compound 2-Furanmethanol, alpha-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Furanmethanol, alpha-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, alpha-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXWHUXLVXOXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044671 | |

| Record name | 1-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-61-1, 26908-23-6 | |

| Record name | α-Ethyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Hydroxypropyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-HYDROXYPROPYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0TJ5Q05LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-

Introduction

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a heterocyclic alcohol that is garnering increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which features a furan ring substituted with a 1-hydroxypropyl group, bestows it with a unique combination of reactivity and potential biological activity. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[1] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Furanmethanol, alpha-ethyl-, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 2-Furanmethanol, alpha-ethyl- is a colorless liquid under standard conditions. Key properties are summarized in the table below:

| Property | Value | Source |

| CAS Number | 4208-61-1 | [2][3] |

| Molecular Formula | C7H10O2 | [2][3] |

| Molecular Weight | 126.15 g/mol | [2][3] |

| Boiling Point | 181-182 °C | [2][3] |

| Density | 1.04 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.476 | [2][3] |

| Flash Point | 79 °C | [2] |

| LogP | 1.723 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

These properties indicate a compound with moderate polarity and a relatively high boiling point, suggesting that it can be handled under normal laboratory conditions with appropriate care.

Synthesis of 2-Furanmethanol, alpha-ethyl-

The most common and efficient method for the synthesis of 2-Furanmethanol, alpha-ethyl- is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an ethylmagnesium halide to the carbonyl group of furfural.

Reaction Scheme

Caption: Synthesis of 2-Furanmethanol, alpha-ethyl- via Grignard reaction.

A detailed protocol for this synthesis is outlined below:

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Furfural

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Addition of Furfural: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled furfural in the same anhydrous solvent to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Furanmethanol, alpha-ethyl-. A patent for a similar method describes keeping the temperature between 45°C and 55°C during the addition of furfural and chloroethane to a mixture of magnesium chips and bromoethane in a methylbenzene-tetrahydrofuran solvent.[4]

Reactivity and Chemical Behavior

The chemical reactivity of 2-Furanmethanol, alpha-ethyl- is dictated by its two primary functional groups: the furan ring and the secondary alcohol.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, it is also prone to ring-opening reactions under strongly acidic conditions. Like other furans, it can participate in Diels-Alder reactions with suitable dienophiles.[5]

Reactions of the Secondary Alcohol

The secondary hydroxyl group can undergo typical alcohol reactions, including:

-

Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 1-(furan-2-yl)propan-1-one.

-

Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.

-

Etherification: Treatment with alkyl halides under basic conditions will produce ethers.[5]

Caption: Key reaction pathways for 2-Furanmethanol, alpha-ethyl-.

Applications in Drug Development

The furan nucleus is a prevalent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, which can lead to improved metabolic stability and drug-receptor interactions.[1] While specific applications of 2-Furanmethanol, alpha-ethyl- in drug development are not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for exploration.

-

Scaffold for Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]

-

Ranitidine Synthesis: The parent compound, 2-furanmethanol, is a known chemical building block for the synthesis of the anti-ulcer drug Ranitidine. This suggests that derivatives like 2-Furanmethanol, alpha-ethyl- could be explored for the synthesis of novel analogues.

The presence of both a chiral center (at the alpha-carbon) and the furan ring provides opportunities for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Methods

The characterization and quantification of 2-Furanmethanol, alpha-ethyl- are crucial for quality control and research purposes. A common and effective analytical technique for this and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

A suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Furanmethanol, alpha-ethyl- in a suitable volatile solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: The retention time of the peak corresponding to 2-Furanmethanol, alpha-ethyl- can be used for identification, and the peak area can be used for quantification against a standard curve. The mass spectrum will provide structural confirmation. Predicted mass-to-charge ratios for various adducts can be found in databases like PubChemLite.[7]

Safety and Handling

Conclusion

2-Furanmethanol, alpha-ethyl- is a valuable chemical entity with a range of potential applications stemming from its unique structural features. Its straightforward synthesis and the versatile reactivity of both the furan ring and the secondary alcohol group make it an attractive building block for organic chemists. For researchers in drug development, it represents a promising scaffold for the design and synthesis of novel therapeutic agents. As research into furan-containing compounds continues to expand, the importance and utility of 2-Furanmethanol, alpha-ethyl- are likely to grow.

References

-

2-Furanmethanol, alpha-ethyl-|lookchem. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1 | Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

2-FURANMETHANOL - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

- CN105801531A - Method for preparing alpha-ethyl furan methanol - Google Patents. (n.d.). Google Patents.

-

Chemical Properties of 2-Furanmethanol (CAS 98-00-0) - Cheméo. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

-

2-furanmethanol, alpha-ethyl- (C7H10O2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4 - OECD Existing Chemicals Database. (2005, January 21). OECD. Retrieved January 21, 2026, from [Link]

-

2-Furanmethanol: Human health tier II assessment. (2016, April 21). Australian Government Department of Health and Aged Care. Retrieved January 21, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Determination of Furfurals: 2-Pentylfuran; Furanmethanol (Furfuryl alcohol); 2-Methylfuran; 2-Ethylfuran; Furan; 2-Butylfuran; 2-Acetylfuran - analysis - Analytice. (n.d.). Analytice. Retrieved January 21, 2026, from [Link]

-

2-FURANMETHANOL (FURFURYL ALCOHOL) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

Structure of 2-Furanmethanol,5ethenyltetrahydro-α,α,5-trimethyl-,cis... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-Furanmethanol - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

-

Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

furfuryl alcohol, 98-00-0 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

Furfuryl alcohol - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. lookchem.com [lookchem.com]

- 3. 2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1 | Chemsrc [chemsrc.com]

- 4. CN105801531A - Method for preparing alpha-ethyl furan methanol - Google Patents [patents.google.com]

- 5. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 6. Determination of Furfurals: 2-Pentylfuran; Furanmethanol (Furfuryl alcohol); 2-Methylfuran; 2-Ethylfuran; Furan; 2-Butylfuran; 2-Acetylfuran - analysis - Analytice [analytice.com]

- 7. PubChemLite - 2-furanmethanol, alpha-ethyl- (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-furyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(2-furyl)propan-1-ol, a valuable heterocyclic alcohol intermediate in the pharmaceutical and fine chemical industries. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the relative merits of each approach, from classical organometallic additions to modern biocatalytic reductions. The focus is on providing a practical and scientifically rigorous resource to enable the efficient and selective synthesis of the target molecule.

Introduction: The Significance of 1-(2-furyl)propan-1-ol

1-(2-furyl)propan-1-ol is a chiral secondary alcohol featuring a furan ring, a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a key building block in the synthesis of complex molecules, including potential drug candidates and natural products. The enantiomeric purity of 1-(2-furyl)propan-1-ol is often crucial for its application, driving the development of stereoselective synthetic methods. This guide will explore both racemic and asymmetric routes to this important molecule.

The primary synthetic disconnections for 1-(2-furyl)propan-1-ol involve either the formation of the C-C bond between the furan ring and the propyl chain or the reduction of a carbonyl precursor. This leads to two main strategic approaches, which will be discussed in detail:

-

Route A: Nucleophilic Addition to Furfural: This approach involves the reaction of a C2 nucleophile with the aldehyde group of furfural.

-

Route B: Reduction of 1-(2-furyl)propan-1-one: This strategy relies on the selective reduction of the corresponding ketone.

A third, increasingly important approach, Route C: Asymmetric Bioreduction , offers a green and highly stereoselective pathway.

Synthetic Strategies and Experimental Protocols

Route A: Nucleophilic Addition to Furfural

This classical approach builds the carbon skeleton of 1-(2-furyl)propan-1-ol by reacting furfural with an ethyl nucleophile, typically in the form of a Grignard or organolithium reagent.

The Grignard reaction is a robust and widely used method for C-C bond formation.[1] The reaction of furfural with ethylmagnesium bromide provides a direct route to 1-(2-furyl)propan-1-ol.

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of furfural. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final alcohol.[2]

Caption: Mechanism of the Grignard reaction between furfural and ethylmagnesium bromide.

Experimental Protocol (Representative):

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly flame-dried to ensure anhydrous conditions.[1]

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added as an initiator. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

-

Reaction with Furfural: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled furfural in anhydrous ether or THF is added dropwise, maintaining the temperature below 10 °C.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.[3]

Table 1: Representative Conditions for Grignard Reaction

| Parameter | Value/Condition |

| Reactants | Furfural, Ethyl Bromide, Magnesium |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Workup | Saturated aqueous NH4Cl |

| Purification | Fractional Distillation |

| Typical Yield | 60-80% |

Causality and Trustworthiness: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[1] The dropwise addition of furfural at low temperature helps to control the exothermic reaction and minimize side reactions. The use of saturated ammonium chloride for the workup is a mild method to protonate the alkoxide without causing acid-catalyzed decomposition of the furan ring.

Organolithium reagents are generally more reactive than their Grignard counterparts and can also be used for the synthesis of 1-(2-furyl)propan-1-ol.

Mechanism: The mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the ethyllithium to the carbonyl group of furfural.

Experimental Protocol (Representative):

The experimental setup and conditions are similar to the Grignard reaction, with the primary difference being the use of commercially available or freshly prepared ethyllithium solution in a suitable solvent like hexanes or diethyl ether. Strict anhydrous and inert atmosphere techniques are even more critical due to the higher reactivity of organolithium reagents.

Route B: Reduction of 1-(2-furyl)propan-1-one

This strategy involves the synthesis of the precursor ketone, 1-(2-furyl)propan-1-one, followed by its reduction to the desired alcohol. This two-step approach allows for a wider variety of reducing agents to be employed, including those that can impart stereoselectivity. 1-(2-furyl)propan-1-one is a commercially available compound.[4]

Catalytic hydrogenation is a common method for the reduction of ketones. However, care must be taken to selectively reduce the carbonyl group without affecting the furan ring.[5]

Mechanism: The ketone is adsorbed onto the surface of a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Raney Nickel), followed by the addition of hydrogen across the carbonyl double bond.

Caption: General workflow for the catalytic hydrogenation of 1-(2-furyl)propan-1-one.

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol, is used in the presence of a suitable catalyst.[6]

Experimental Protocol (Representative for CTH):

-

Reaction Setup: A round-bottom flask is charged with 1-(2-furyl)propan-1-one, a catalyst (e.g., ZrO2), and a large excess of isopropanol as both the solvent and hydrogen donor.[7]

-

Reaction: The mixture is heated to reflux with vigorous stirring for several hours.[7]

-

Workup and Purification: After cooling, the catalyst is removed by filtration. The excess isopropanol is removed by distillation. The residue is then purified by fractional distillation under reduced pressure or column chromatography.

Table 2: Representative Conditions for Catalytic Transfer Hydrogenation

| Parameter | Value/Condition |

| Substrate | 1-(2-furyl)propan-1-one |

| Catalyst | ZrO2 |

| Hydrogen Donor | Isopropanol |

| Temperature | Reflux |

| Purification | Distillation/Chromatography |

| Typical Yield | Moderate to high |

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to alcohols using aluminum alkoxides as catalysts and a secondary alcohol (commonly isopropanol) as the hydride source.[8]

Mechanism: The reaction proceeds through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum isopropoxide catalyst, followed by an intramolecular hydride transfer from the isopropoxide ligand to the carbonyl carbon. The equilibrium is driven by the distillation of acetone, a byproduct of the oxidation of isopropanol.

Experimental Protocol (Representative):

-

Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing 1-(2-furyl)propan-1-one, aluminum isopropoxide, and a large excess of anhydrous isopropanol.

-

Reaction: The mixture is heated to a temperature that allows for the slow distillation of acetone, thus driving the reaction to completion.

-

Workup and Purification: The reaction is quenched by the addition of dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by fractional distillation under reduced pressure.

Route C: Asymmetric Bioreduction using Lactobacillus paracasei BD101

For applications requiring high enantiopurity, biocatalysis offers a green and highly selective alternative. A study has demonstrated the highly efficient asymmetric bioreduction of 1-(2-furyl)propan-1-one to (S)-1-(2-furyl)propan-1-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101.[9]

Mechanism: The reduction is catalyzed by oxidoreductase enzymes within the microbial cells, which utilize a cofactor (e.g., NADH or NADPH) as the hydride source. The stereoselectivity is dictated by the specific three-dimensional structure of the enzyme's active site.

Experimental Protocol (Summarized from[9]):

-

Biocatalyst Preparation: Lactobacillus paracasei BD101 is cultured in a suitable growth medium. The cells are then harvested by centrifugation and washed.

-

Bioreduction: The whole-cell biocatalyst is suspended in a buffer solution containing 1-(2-furyl)propan-1-one and a co-substrate (e.g., glucose) to regenerate the cofactor.

-

Reaction Conditions: The reaction is carried out at a controlled temperature and pH with gentle agitation.

-

Extraction and Purification: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The solvent is evaporated, and the product is purified.

Table 3: Results of Asymmetric Bioreduction[9]

| Parameter | Value/Condition |

| Biocatalyst | Lactobacillus paracasei BD101 |

| Substrate | 1-(2-furyl)propan-1-one |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >99% (for the S-enantiomer) |

| Isolated Yield | 96% |

Causality and Trustworthiness: This biocatalytic method is highly self-validating due to the high conversion and enantiomeric excess reported.[9] The use of a whole-cell system simplifies the process by avoiding the need for purified enzymes and cofactor addition. This approach is also environmentally friendly, operating under mild conditions in an aqueous medium.

Purification and Characterization

Purification

The primary method for purifying 1-(2-furyl)propan-1-ol is fractional distillation under reduced pressure .[3] This is particularly important for separating the product from unreacted starting materials and high-boiling side products. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the furan ring. For smaller scale preparations or for achieving very high purity, column chromatography on silica gel can be employed.

Spectroscopic Characterization

The structure of 1-(2-furyl)propan-1-ol can be confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methine proton of the alcohol, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the furan ring and the propyl side chain. The carbon bearing the hydroxyl group will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of 1-(2-furyl)propan-1-ol can be achieved through several viable routes, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereochemical purity, and available resources.

-

Grignard and organolithium reactions offer a direct and high-yielding approach for racemic synthesis.

-

Reduction of the corresponding ketone provides flexibility, with catalytic transfer hydrogenation and Meerwein-Ponndorf-Verley reduction being effective methods.

-

For applications demanding high enantiopurity, the asymmetric bioreduction using Lactobacillus paracasei BD101 stands out as a highly efficient and environmentally benign method.[9]

This guide provides a solid foundation for researchers to select and implement a suitable synthetic strategy for obtaining 1-(2-furyl)propan-1-ol. It is recommended that for any specific application, the chosen protocol be optimized to achieve the desired yield and purity.

References

-

Sahin, E., & Demir, A. S. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Journal of Chemical Technology & Biotechnology. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

PubChem. (n.d.). 1-(2-Furanyl)-1-propanone. National Center for Biotechnology Information. [Link]

-

Kumar, A., & Sapi, J. (2018). Liquid phase hydrogenation of furfural using 2-propanol over ZrO2. Journal of Chemical Sciences, 130(6), 73. [Link]

-

Grignard Reaction. (n.d.). Beyond Labz. [Link]

-

Selective formation of propan-1-ol from propylene via a chemical looping approach. (2021). Reaction Chemistry & Engineering. [Link]

- Method of preparing furfuryl alcohols. (1981).

- Procedure for the synthesis of 1,2-propanediol. (2008).

-

An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. (2013). Molecules. [Link]

- Method for purifying 1,2-propanediol from a fermentation broth. (2011).

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. (2022). Communications in Science and Technology. [Link]

-

5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. (2019). ChemSusChem. [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). The Organic Chemistry Tutor. [Link]

- Grignard reagent synthesis reaction solvent in maltol production. (2008).

-

Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. (2022). Communications in Science and Technology. [Link]

- Process of preparation of 1,2-pentanediol

-

Purification by fractional distillation. (n.d.). ChemBAM. [Link]

-

Designed metabolic pathway for 1,2-propanediol and 1-propanol production. (2016). ResearchGate. [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. [Link]

-

Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. (2020). Catalysts. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

Studies on purification of 1,3-propanediol by molecular distillation. (2015). ResearchGate. [Link]

- Grignard reagent synthesis reaction solvent in maltol production. (2008).

- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2015).

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Stuvia. [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). The Organic Chemistry Tutor. [Link]

-

Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. (2022). Communications in Science and Technology. [Link]

-

PubChem. (n.d.). 1-(2-Furanyl)-1-propanone. National Center for Biotechnology Information. [Link]

-

Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For [2+2] Photocycloadditions Of Furan Deriva. (2021). UND Scholarly Commons. [Link]

-

Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (2019). Catalysts. [Link]

-

1,3-di(2-furyl)-1-propanol. (n.d.). ChemSynthesis. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. WO2011076690A1 - Method for purifying 1,2-propanediol from a fermentation broth - Google Patents [patents.google.com]

- 4. 1-Propanone, 1-(2-furanyl)- | C7H8O2 | CID 76662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cst.kipmi.or.id [cst.kipmi.or.id]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of α-Ethyl-2-furanmethanol: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Molecular Signature

In the landscape of pharmaceutical and agrochemical research, the precise characterization of heterocyclic intermediates is paramount. α-Ethyl-2-furanmethanol (CAS No. 4208-61-1), also known as 1-(furan-2-yl)propan-1-ol, represents a key structural motif.[1][2][3][4][5] Its furan ring and chiral alcohol moiety offer versatile opportunities for synthetic elaboration. Understanding the spectroscopic signature of this molecule is not merely an academic exercise; it is the foundational step in quality control, reaction monitoring, and the elucidation of metabolic pathways. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-ethyl-2-furanmethanol. While direct, publicly available experimental spectra for this specific compound are limited, this document leverages data from structurally analogous compounds and first principles to present a robust, predictive spectroscopic profile. Furthermore, detailed experimental protocols are provided to empower researchers to generate and validate these spectral fingerprints in their own laboratories.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of α-ethyl-2-furanmethanol, with its constituent functional groups, dictates its interaction with various spectroscopic techniques. The following sections delve into the predicted spectral data, offering a window into the molecule's electronic and vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure of α-ethyl-2-furanmethanol in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

The proton NMR spectrum is anticipated to exhibit distinct signals for the furan ring protons, the carbinol proton, the methylene protons of the ethyl group, and the terminal methyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the aromaticity of the furan ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~7.35 | Doublet of doublets | 1H | H-5 (furan) | The proton at the 5-position of the furan ring is expected to be the most deshielded due to its proximity to the ring oxygen and its position in the aromatic system. It will show coupling to both H-4 and H-3. |

| ~6.30 | Doublet of doublets | 1H | H-4 (furan) | This proton will be coupled to both H-5 and H-3. Its chemical shift is intermediate between H-5 and H-3. |

| ~6.20 | Doublet of doublets | 1H | H-3 (furan) | The proton at the 3-position is coupled to H-4 and H-5 and is typically the most shielded of the furan ring protons. |

| ~4.60 | Triplet | 1H | CH-OH | The carbinol proton is deshielded by the adjacent oxygen atom and the furan ring. It will be split into a triplet by the neighboring methylene group of the ethyl chain. |

| ~2.00 | Singlet (broad) | 1H | OH | The hydroxyl proton often appears as a broad singlet and its chemical shift is concentration and temperature dependent. It may exchange with D₂O. |

| ~1.80 | Quintet | 2H | CH₂ | The methylene protons are diastereotopic and will be split by both the carbinol proton and the methyl protons, resulting in a complex multiplet, likely a quintet. |

| ~0.95 | Triplet | 3H | CH₃ | The terminal methyl group will be split into a triplet by the adjacent methylene group. |

Caption: Predicted ¹H NMR assignments for α-ethyl-2-furanmethanol.

The carbon NMR spectrum will provide complementary information, with distinct signals for each of the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~155.0 | C-2 (furan) | The carbon atom of the furan ring attached to the ethylmethanol group is significantly deshielded due to the electron-withdrawing effect of the oxygen atom. |

| ~141.5 | C-5 (furan) | The carbon at the 5-position is the most deshielded of the unsubstituted furan carbons. |

| ~110.0 | C-4 (furan) | The chemical shift of this carbon is intermediate. |

| ~105.0 | C-3 (furan) | The carbon at the 3-position is typically the most shielded of the furan ring carbons. |

| ~68.0 | CH-OH | The carbinol carbon is deshielded by the directly attached oxygen atom. |

| ~30.0 | CH₂ | The methylene carbon of the ethyl group. |

| ~10.0 | CH₃ | The terminal methyl carbon is the most shielded carbon in the molecule. |

Caption: Predicted ¹³C NMR assignments for α-ethyl-2-furanmethanol.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in α-ethyl-2-furanmethanol. The spectrum is expected to be dominated by absorptions from the hydroxyl, C-H, C-O, and furan ring vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Insights |

| 3600-3200 | Strong, Broad | O-H stretch | The broadness of this peak is due to intermolecular hydrogen bonding. In a dilute solution, a sharper, higher frequency peak may be observed for the free O-H stretch. |

| 3120-3100 | Medium | =C-H stretch (furan) | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |

| 2970-2850 | Medium-Strong | C-H stretch (alkyl) | These absorptions correspond to the stretching vibrations of the C-H bonds in the ethyl group. |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretch (furan ring) | Aromatic ring systems exhibit characteristic skeletal vibrations in this region. |

| ~1250 | Strong | C-O stretch (alcohol) | The stretching vibration of the carbon-oxygen single bond in the alcohol functional group is typically strong. |

| ~1015 | Strong | C-O-C stretch (furan) | The asymmetric stretching of the C-O-C bond within the furan ring gives rise to a strong absorption. |

Caption: Correlation of predicted IR absorption bands with functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of α-ethyl-2-furanmethanol, which can be used to confirm its structure. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) and several characteristic fragment ions.

| Predicted m/z | Relative Intensity | Assignment | Rationale and Field Insights |

| 126 | Moderate | [M]⁺ | The molecular ion peak corresponding to the molecular weight of C₇H₁₀O₂. |

| 97 | Strong | [M - C₂H₅]⁺ | Loss of the ethyl group via alpha-cleavage is a highly favorable fragmentation pathway for this type of alcohol, leading to a resonance-stabilized oxonium ion. This is often the base peak. |

| 81 | Moderate | [Furan-CH=OH]⁺ | A common fragmentation pathway for furfuryl alcohols. |

| 53 | Moderate | [C₄H₅]⁺ | Fragmentation of the furan ring. |

| 29 | Moderate | [C₂H₅]⁺ | The ethyl cation. |

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for α-ethyl-2-furanmethanol, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of α-ethyl-2-furanmethanol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the CDCl₃ signal to achieve optimal resolution.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of neat α-ethyl-2-furanmethanol directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR accessory.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

-

Prepare a dilute solution of α-ethyl-2-furanmethanol (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program that allows for the separation of the analyte from any impurities.

-

-

Mass Spectrometry Parameters (Electron Ionization - EI):

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 20 to 200.

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive predicted spectroscopic profile of α-ethyl-2-furanmethanol, along with robust experimental protocols for its empirical determination. For researchers in drug development and related fields, this information serves as a critical reference for compound verification, purity assessment, and as a basis for further structural and metabolic studies. The presented data and methodologies are intended to facilitate the seamless integration of this important building block into the synthetic and analytical workflows of modern chemical research.

References

-

The Good Scents Company. (n.d.). 1-(alpha-furyl) propanol 2-furanmethanol, a-ethyl-. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-(1-Hydroxypropyl)furan. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

University of Wisconsin. (n.d.). 13C NMR of 1-Propanol. Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 21, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018). 1-(Furan-2-yl)propan-1-ol. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). α-Ethyl-2-furanmethanol. Retrieved January 21, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved January 21, 2026, from [Link]

-

University of California, Davis. (n.d.). Chemical shifts. Retrieved January 21, 2026, from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 1-Furan-2-yl-propan-1-ol. Retrieved January 21, 2026, from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 21, 2026, from [Link]

-

Compound Interest. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-(Furan-2-yl)but-3-en-1-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-propanoyl furan. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1-(alpha-furyl) propanol, 4208-61-1 [mail.thegoodscentscompany.com]

- 2. 2-(1-Hydroxypropyl)furan | C7H10O2 | CID 33640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Furan-2-yl)propan-1-ol | SIELC Technologies [sielc.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-Furan-2-yl-propan-1-ol [oakwoodchemical.com]

A Senior Application Scientist's Guide to the Synthesis of Furan Derivatives: From Classical Methodologies to Modern Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold - A Privileged Core in Modern Chemistry

The Ubiquity and Significance of Furan Derivatives

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings have established it as a "privileged scaffold" in drug design.[1] Furan derivatives are integral to a vast array of natural products and are the core of numerous FDA-approved drugs, underscoring their therapeutic importance.[1] The versatility of the furan nucleus allows its derivatives to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[2][3][4][5] This broad bioactivity has made the synthesis and modification of furan-containing molecules a highly active area of research.[3][4]

Rationale for Synthesis: Why Furan Chemistry Matters for Researchers

For scientists in drug development and materials science, the ability to synthesize substituted furans is not merely an academic exercise; it is a critical tool for innovation. The strategic placement of different functional groups on the furan ring can dramatically alter a molecule's biological activity, solubility, and metabolic stability.[2][4][6] A slight modification in the substitution pattern can lead to significant differences in pharmacological effects.[4][6] Mastery of furan synthesis allows researchers to generate novel chemical entities, explore structure-activity relationships (SAR), and develop new therapeutic agents or functional materials.[3][7] Furthermore, with the growing emphasis on sustainability, the production of furan derivatives from renewable biomass sources represents a key frontier in green chemistry.[8][9]

Scope of the Guide

This technical guide provides an in-depth exploration of the synthesis of furan derivatives, designed for researchers and drug development professionals. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure reproducible and robust outcomes. We will begin with the foundational pillars of furan synthesis—the Paal-Knorr and Feist-Benary reactions—providing detailed mechanistic insights and step-by-step protocols. Subsequently, we will explore modern advancements, including metal-catalyzed reactions, multicomponent strategies, and sustainable synthesis from carbohydrates. The guide is structured to be a self-validating system, grounding all protocols and claims in authoritative, cited literature.

Foundational Synthetic Strategies: The Classical Pillars

Classical methods for constructing the furan ring have remained relevant for over a century due to their reliability and broad applicability.[1] Understanding these foundational reactions is essential for any chemist working with heterocyclic compounds.

The Paal-Knorr Furan Synthesis: Dehydrative Cyclization of 1,4-Dicarbonyls

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most fundamental and widely used method for preparing substituted furans.[10][11] The reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[10][12]

The reaction's elegance lies in its straightforward mechanism. The process is initiated by the protonation of one carbonyl group, which increases its electrophilicity. The second carbonyl group then tautomerizes to its more nucleophilic enol form. The critical ring-forming step is the intramolecular attack of the enol oxygen onto the protonated carbonyl carbon, which is also the rate-determining step.[12][13] This attack forms a cyclic hemiacetal (or hemiketal) intermediate. A final acid-catalyzed dehydration of this intermediate eliminates a molecule of water to yield the stable, aromatic furan ring.[11][12][13]

The commonly accepted mechanism was further refined by the work of V. Amarnath and colleagues, who demonstrated that the diastereomers of certain 3,4-disubstituted-2,5-hexanediones cyclize at different rates, suggesting that the ease of achieving the correct conformation for cyclization is a key factor and proceeds without a common enol intermediate for both isomers.[10][11]

The choice of catalyst is critical and depends on the substrate's sensitivity. A wide range of 1,4-dicarbonyl compounds can be converted into their corresponding furans.[12]

-

Protic Acids: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be too harsh for substrates with acid-sensitive functional groups.[13] p-Toluenesulfonic acid (p-TsOH) is a common, milder alternative.[13]

-

Lewis Acids: For anhydrous conditions or sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) or boron trifluoride etherate (BF₃·Et₂O) are excellent choices.[12][13]

-

Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅) can also drive the reaction to completion by consuming the water produced.[11][13]

-

Microwave Irradiation: Modern protocols often employ microwave heating, which can dramatically reduce reaction times from hours to minutes, often with improved yields and sometimes without the need for an acid catalyst.[12]

This protocol is adapted from a literature procedure for a microwave-assisted reaction.[12]

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1.0 mmol).

-

Solvent Addition: Add 3 mL of a 1:1 ethanol/water mixture. For many substrates, no additional acid catalyst is required under these conditions. If needed, add 2-3 drops of a 1 M HCl solution.[12]

-

Reaction: Seal the vial with a septum cap and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.

-

Work-up: After cooling the vial to room temperature, transfer the contents to a separatory funnel and dilute with 10 mL of water.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

| Starting Material | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2,5-Hexanedione | p-TsOH, Toluene, Reflux | 4-6 h | ~85% | [12] |

| 2,5-Hexanedione | Microwave (140°C), EtOH/H₂O | 3-5 min | >90% | [12] |

| 3,4-Diethyl-2,5-hexanedione | H₂SO₄ (aq) | Varies | High | [10][11] |

| Various 1,4-diketones | Trifluoroacetic Acid | 0.5-24 h | 75-98% | [10] |

The Feist-Benary Furan Synthesis: Condensation of α-Halo Ketones and β-Dicarbonyls

The Feist-Benary synthesis is another classic and versatile method for preparing substituted furans.[14][15] It involves the condensation of an α-halo ketone with a β-dicarbonyl compound (like a β-ketoester or β-diketone) in the presence of a base.[14][16]

The reaction proceeds through a distinct, base-catalyzed sequence:

-

Enolate Formation: The base deprotonates the acidic α-carbon of the β-dicarbonyl compound, creating a nucleophilic enolate.[14][15]

-

Nucleophilic Attack: This enolate then attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide ion.[14][17]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by a dehydration step to form the aromatic furan product.[14][15]

The choice of base is paramount to the success of the Feist-Benary synthesis, particularly when using ester-containing substrates.

-

Mild Bases: Amines like pyridine or triethylamine are often preferred.[14][15] They are strong enough to deprotonate the β-dicarbonyl compound but are generally not strong enough to cause unwanted side reactions, such as the hydrolysis of ester groups.[14]

-

Strong Bases: Stronger bases like sodium hydroxide (NaOH) or alkoxides can be used, but they risk saponifying any ester functionalities present in the starting materials or products.[15] Their use is typically reserved for non-hydrolyzable substrates like β-diketones.

The reactivity of the α-halo ketone follows the expected trend for SN2 reactions: I > Br > Cl.[14]

This protocol is based on a classic literature procedure for the Feist-Benary reaction.[14]

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).

-

Reagent Addition: Slowly add chloroacetone (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether.

-

Work-up: Wash the diluted mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.

| α-Halo Ketone | β-Dicarbonyl Compound | Product Type | Reference |

| Chloroacetone | Ethyl acetoacetate | Furan-3-carboxylate | [14] |

| Bromoacetone | Acetylacetone | 3-Acetyl furan | [15] |

| Phenacyl bromide | Diethyl malonate | Furan-3,4-dicarboxylate | [14][15] |

| Ethyl bromopyruvate | Ethyl acetoacetate | Disubstituted furan | [18] |

Modern Advancements in Furan Synthesis

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated, efficient, and sustainable strategies for furan synthesis.

Metal-Catalyzed Approaches: Expanding the Synthetic Toolkit

Transition metal catalysis has revolutionized organic synthesis, and furan formation is no exception.[19][20] These methods often provide access to furan structures that are difficult to obtain via classical routes and can proceed under milder conditions.[21]

-

Copper-Catalyzed Reactions: Copper salts are versatile catalysts for furan synthesis. For instance, copper(I) iodide can catalyze the cycloisomerization of alkynyl ketones into furans.[21] Another powerful approach is the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides to access a range of substituted furans.[21][22]

-

Gold- and Silver-Catalyzed Reactions: Gold and silver catalysts are particularly effective in promoting the cycloisomerization of various substrates, such as conjugated allenones or 2-alkynylallyl alcohols, to form furans under very mild conditions.[22][23]

-

Palladium-Catalyzed Reactions: Palladium catalysts enable domino processes, such as the cyclization of α-carbonyl compounds, to conveniently synthesize α-carbonyl furan derivatives.[22]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[24] Several MCRs have been developed for the one-pot synthesis of highly functionalized furan derivatives, such as furan-2(5H)-ones, by combining building blocks like arylglyoxals and Meldrum's acid with other components.[24][25] The advantages of this approach include mild reaction conditions, operational simplicity, and often avoiding chromatographic purification.[25]

Green and Sustainable Routes: Furan Synthesis from Biomass

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Carbohydrates, abundant in lignocellulosic biomass, are ideal starting materials for producing key furan platform chemicals.[9][26]

-

From Pentoses (C5 Sugars): Acid-catalyzed dehydration of pentoses like xylose yields furfural.[9][27] Furfural can then be decarbonylated to produce furan itself.[27][28]

-

From Hexoses (C6 Sugars): The dehydration of hexoses such as fructose and glucose produces 5-hydroxymethylfurfural (HMF).[26][29] HMF is a versatile intermediate that can be oxidized to 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers like PEF (polyethylene furanoate), a potential replacement for petroleum-derived PET.[8][29][30]

The challenge in this field is to develop efficient catalytic systems that can selectively convert sugars from crude biomass hydrolysates into furans with high yields, minimizing side reactions and simplifying purification.[26]

Conclusion: Future Perspectives in Furan Synthesis

The synthesis of furan derivatives remains a dynamic and evolving field of chemical research. The classical Paal-Knorr and Feist-Benary syntheses continue to be indispensable tools, providing reliable access to a wide variety of furan cores.[1] They are complemented by an expanding array of modern techniques, particularly in metal catalysis, that offer novel pathways and enhanced efficiency.

Looking forward, the major drivers of innovation will likely be the pursuit of greater synthetic efficiency and sustainability. The development of novel catalytic systems that can operate under milder conditions with higher selectivity will be crucial. Furthermore, the economic and environmental imperative to move away from petrochemical feedstocks will continue to fuel research into the conversion of biomass into furan-based platform chemicals, polymers, and biofuels. The rich history and diverse reactivity of the furan scaffold ensure its continued prominence in solving future challenges in medicine, materials, and sustainable chemistry.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.

- Metal-Catalyzed Furan Synthesis. A Review.

- Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review. Green Energy & Environment.

- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.

- Paal–Knorr synthesis. Wikipedia.

- Feist-Bénary Reaction. Alfa Chemistry.

- Metal-catalyzed Furan Synthesis. A Review. Taylor & Francis Online.

- Synthesis and biological activities of furan derivatives.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv

- Three-component synthesis of furan-2(5H)-one derivative 10 using...

- Recent Progress in the Synthesis of Furan. OUCI.

- A new technology for high yield conversion of biomass carbohydrates to furans for bioproducts. NIFA Reporting Portal.

- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. Benchchem.

- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

- A single step process for the synthesis of furan derivatives

- Pharmacological activity of furan deriv

- Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res..

- Synthesis and biological activity of furan deriv

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Feist-Benary synthesis. chemeurope.com.

- Feist-Benary synthesis of furan. Química Organica.org.

- A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment.

- Uses of Furan. ChemicalBook.

- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.

- Feist–Benary synthesis. Wikipedia.

- Transition Metal Catalyzed Furans Synthesis - 1st Edition. Elsevier Shop.

- Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes.

- Furan Derivatives: Preparation & Hydrogen

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Synthesis of Furan. MBB College.

- Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol P

- Applications of furan and its deriv

- Metal-catalyzed Furan Synthesis. A review. University of Huddersfield Research Portal.

- Furan Derivatives: Properties, Applic

- Paal–Knorr synthesis of furans. Química Organica.org.

- Feist‐Bénary Reaction. Wiley Online Library.

- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c

- Furan platform chemicals beyond fuels and plastics. RSC Publishing.

- Furan. Wikipedia.

- Furan: Properties, Synthesis, and Reactions. Scribd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. wisdomlib.org [wisdomlib.org]

- 6. scispace.com [scispace.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Sci-Hub. Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review / Green Energy & Environment, 2021 [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 17. Feist-Benary synthesis of furan [quimicaorganica.org]

- 18. Feist-Benary_synthesis [chemeurope.com]

- 19. Transition Metal Catalyzed Furans Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 20. pure.hud.ac.uk [pure.hud.ac.uk]

- 21. tandfonline.com [tandfonline.com]

- 22. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A new technology for high yield conversion of biomass carbohydrates to furans for bioproducts - UNIVERSITY OF TOLEDO, THE [portal.nifa.usda.gov]

- 27. Uses of Furan_Chemicalbook [chemicalbook.com]

- 28. Furan - Wikipedia [en.wikipedia.org]

- 29. US20210147374A1 - A single step process for the synthesis of furan derivatives from carbohydrates - Google Patents [patents.google.com]

- 30. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02402G [pubs.rsc.org]

An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a heterocyclic alcohol that belongs to the furan family of organic compounds. Its structure, featuring a furan ring substituted with a 1-hydroxypropyl group, makes it a valuable intermediate in organic synthesis. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in a wide array of natural products, pharmaceuticals, and agrochemicals. The presence of both a hydroxyl group and an aromatic system in 2-Furanmethanol, alpha-ethyl- allows for a diverse range of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the historical context, synthetic methodologies, and analytical characterization of this important furan derivative.

Historical Context and Discovery

The history of 2-Furanmethanol, alpha-ethyl- is intrinsically linked to the broader story of furan chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] This was followed by the report of furfural, a key furan derivative, by Johann Wolfgang Döbereiner in 1831.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1] The development of synthetic methods for furfuryl alcohol, the parent compound of the alpha-ethyl derivative, gained commercial traction in the 1930s.[1]

While a singular "discovery" paper for 2-Furanmethanol, alpha-ethyl- is not readily identifiable in the historical literature, its synthesis is a logical extension of the well-established Grignard reaction, a cornerstone of organic synthesis developed in the early 20th century. It is highly probable that this compound was first synthesized in the mid-20th century as part of broader investigations into the reactions of furfural with organometallic reagents. Patents from the latter half of the 20th century describe the synthesis of various alpha-alkylated furfuryl alcohols, indicating a growing interest in this class of compounds as intermediates for pharmaceuticals and other specialty chemicals.

Synthetic Methodologies

The synthesis of 2-Furanmethanol, alpha-ethyl- can be achieved through several routes, with the Grignard reaction being the most common and versatile. More recently, enzymatic methods have been developed for the asymmetric synthesis of enantiomerically pure forms of the molecule.

Grignard Synthesis

The reaction of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) with furfural is the most direct and widely used method for the preparation of 2-Furanmethanol, alpha-ethyl-.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen. To prevent this side reaction, the synthesis is carried out under an inert atmosphere, typically nitrogen or argon.

-

Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent. The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium, solvating the Grignard reagent and preventing its aggregation.

-

Controlled Addition: The addition of the Grignard reagent to furfural is an exothermic reaction. Slow, dropwise addition with cooling is necessary to control the reaction temperature and prevent the formation of side products.

-

Aqueous Workup: After the reaction is complete, an aqueous workup with a weak acid (such as ammonium chloride) is performed to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent.

Experimental Protocol: Grignard Synthesis of 2-Furanmethanol, alpha-ethyl-

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Furfural (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-